

Head-to-head comparison of Erythromycin E and F

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Compound of Interest

Compound Name: *Erythromycin E*

Cat. No.: *B194137*

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Head-to-Head Comparison: Erythromycin E and F

A detailed analysis of the available data on two key metabolites of Erythromycin A.

For Researchers, Scientists, and Drug Development Professionals.

While Erythromycin A is the most prevalent and active component of the erythromycin complex, its metabolites, including **Erythromycin E** and F, also contribute to the overall pharmacological profile. However, a direct head-to-head comparison with extensive experimental data for **Erythromycin E** and F is not readily available in publicly accessible scientific literature. This guide consolidates the existing information on each compound and provides a framework for their comparative evaluation based on established methodologies for macrolide antibiotics.

Physicochemical Properties

Erythromycin E and F are structurally related macrolide compounds, differing by a single hydroxyl group. This subtle structural variation can influence their physicochemical properties, which in turn may affect their pharmacokinetic and pharmacodynamic profiles.

Property	Erythromycin E	Erythromycin F
Molecular Formula	C37H65NO14	C37H67NO14
Molecular Weight	747.9 g/mol	749.93 g/mol
Chemical Structure	A 14-membered macrolide lactone ring with desosamine and cladinose sugars. Contains an additional ketone group compared to Erythromycin F.	A 14-membered macrolide lactone ring with desosamine and cladinose sugars. Contains an additional hydroxyl group compared to Erythromycin E.

Pharmacodynamics and Mechanism of Action

Both **Erythromycin E** and F are expected to share the same mechanism of action as other macrolide antibiotics. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptidyl-tRNA.

Erythromycin F is known to be active against Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens. While specific Minimum Inhibitory Concentration (MIC) data for **Erythromycin E** against a wide range of bacteria is not readily available, it is presumed to have a similar spectrum of activity, though potentially with different potency.

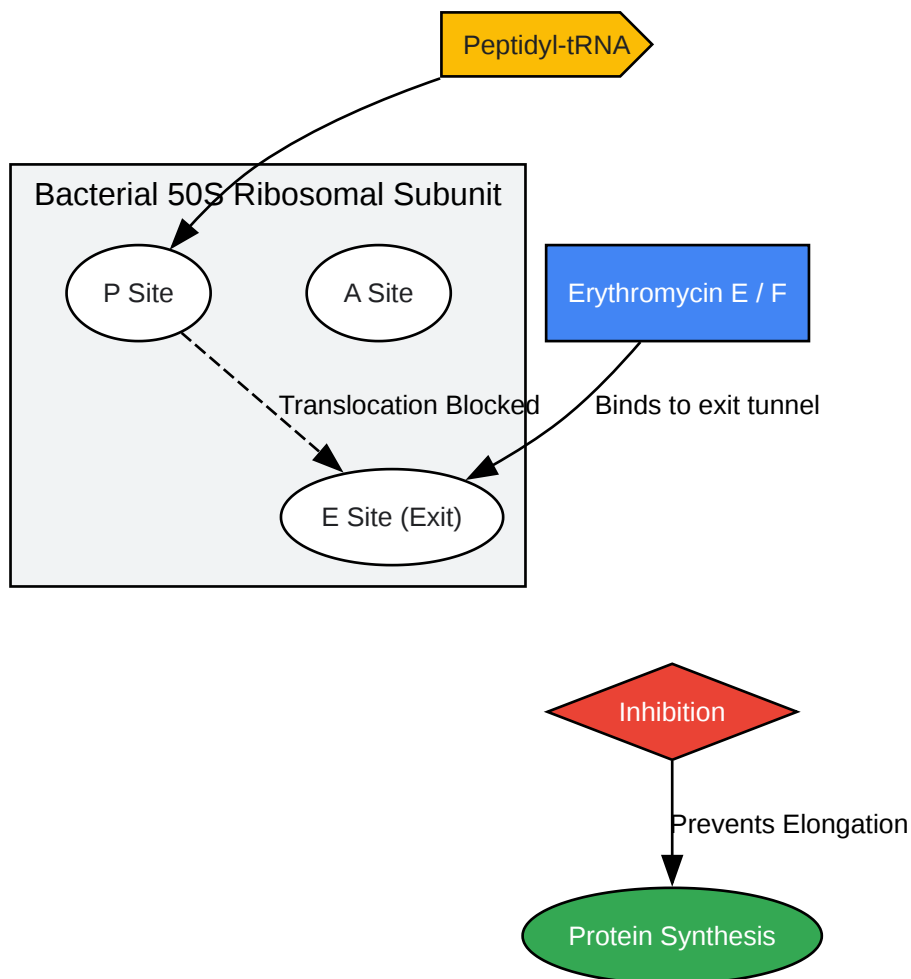
Pharmacokinetics

The pharmacokinetic profiles of **Erythromycin E** and F have not been extensively studied in a comparative manner. As metabolites of Erythromycin A, their formation and clearance are dependent on the metabolism of the parent drug. Erythromycin and its metabolites are primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4. The structural differences between **Erythromycin E** and F may lead to variations in their metabolism and excretion rates.

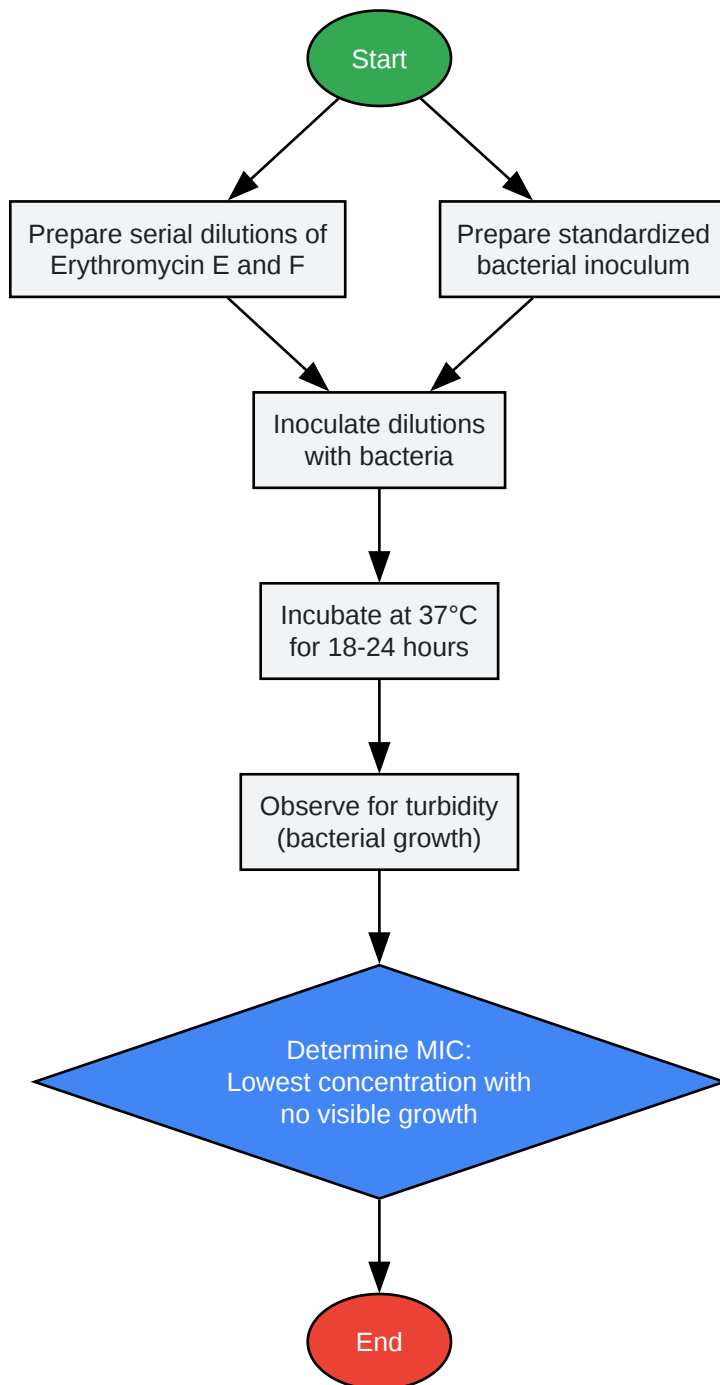
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for macrolide antibiotics and a standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

General Mechanism of Action of Macrolide Antibiotics



Experimental Workflow for MIC Determination

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